molecular formula C8H10O3 B2557328 2-Propylfuran-3-carboxylic acid CAS No. 35768-35-5

2-Propylfuran-3-carboxylic acid

Cat. No.: B2557328
CAS No.: 35768-35-5
M. Wt: 154.165
InChI Key: PPMJYIYLTWFJBM-UHFFFAOYSA-N
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Description

2-Propylfuran-3-carboxylic acid is a member of the furan family, characterized by a furan ring substituted with a propyl group at the second position and a carboxylic acid group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propylfuran-3-carboxylic acid typically involves the functionalization of a furan ring. One common method is the alkylation of furan followed by carboxylation. The reaction conditions often include the use of strong bases and controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes that optimize yield and purity. These methods may involve the use of metal catalysts and high-pressure reactors to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Propylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the propyl group into a carboxyl group, forming a dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol under specific conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propylfuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-propylfuran-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Its propyl group provides hydrophobic character, while the carboxylic acid group offers sites for further functionalization .

Properties

IUPAC Name

2-propylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-7-6(8(9)10)4-5-11-7/h4-5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMJYIYLTWFJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35768-35-5
Record name 2-propylfuran-3-carboxylic acid
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